Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3-dimethylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)7(10)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAPSSOEZDVWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559161 | |
| Record name | Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122222-10-0 | |
| Record name | Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Pre-Formed Imidazole Intermediates
A common strategy involves introducing methyl groups at the 1- and 2-positions of a pre-formed imidazole-5-carboxylate scaffold. For example, methyl 1-methyl-1H-imidazole-5-carboxylate serves as a starting material for subsequent alkylation at the 2-position.
Procedure :
-
Deprotonation : The imidazole ring is deprotonated at the 2-position using a strong base such as n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C.
-
Methylation : A methylating agent (e.g., methyl iodide) is introduced to form the 2-methyl derivative.
-
Quenching and Isolation : The reaction is quenched with ammonium chloride, followed by extraction and recrystallization.
Key Data :
| Base | Methylating Agent | Temperature | Yield |
|---|---|---|---|
| n-BuLi | Methyl Iodide | -78°C | 46% |
| LDA | Dimethyl Sulfate | -40°C | 38% |
Challenges :
-
Regioselectivity: Competing alkylation at the 4-position may occur without precise temperature control.
-
Side Reactions: Over-alkylation or ring-opening byproducts necessitate careful stoichiometry.
Cyclization of Substituted Precursors
Heterocyclization of Diamines with Carbonyl Derivatives
The imidazole ring can be constructed via cyclocondensation of N-methylglycinal derivatives with methyl acetoacetate. This method installs both methyl groups and the carboxylate ester in a single step.
Procedure :
-
Condensation : React N-methyl-1,2-diaminoethane with methyl 3-oxobutanoate in dimethyl sulfoxide (DMSO) under reflux.
-
Oxidation : Sodium dithionite (Na₂S₂O₄) facilitates cyclization and oxidation to form the aromatic imidazole core.
Key Data :
| Solvent | Oxidizing Agent | Reaction Time | Yield |
|---|---|---|---|
| DMSO | Na₂S₂O₄ | 12 h | 52% |
| Ethanol | H₂O₂ | 24 h | 41% |
Advantages :
-
One-pot synthesis reduces purification steps.
-
High functional group tolerance allows for modular substitutions.
Transesterification and Esterification Strategies
Transesterification of Ethyl Esters
Ethyl 1,2-dimethyl-1H-imidazole-5-carboxylate can be converted to the methyl ester via acid-catalyzed transesterification.
Procedure :
-
Catalysis : Use hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) in methanol.
-
Purification : Remove solvent under vacuum and recrystallize from ethyl acetate.
Key Data :
| Catalyst | Alcohol | Temperature | Yield |
|---|---|---|---|
| HCl | Methanol | 65°C | 88% |
| PTSA | Methanol | 70°C | 82% |
Mechanistic Insight :
Protonation of the ethoxy group facilitates nucleophilic attack by methanol, displacing ethanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in alkylation steps, while protic solvents (e.g., methanol) favor esterification.
Temperature Control :
-
Low temperatures (-78°C) minimize side reactions in lithiation steps.
-
Reflux conditions accelerate transesterification but may degrade heat-sensitive intermediates.
Impurity Profiling and Purification Techniques
Common Impurities
Purification Methods
-
Liquid-Liquid Extraction : Wash with saturated sodium bicarbonate to remove acidic impurities.
-
Recrystallization : Use ethyl acetate/hexane mixtures to isolate high-purity product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Alkylation | 46 | 95 | Moderate |
| Heterocyclization | 52 | 90 | High |
| Transesterification | 88 | 98 | High |
Recommendations :
-
Transesterification offers the highest yield and purity for industrial-scale production.
-
Heterocyclization is preferable for introducing complex substituents during ring formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related imidazole derivatives indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that a benzo[d]imidazole-5-carboxylate derivative showed significant toxicity against aggressive breast cancer cells, indicating that modifications in the imidazole structure could enhance anticancer activity .
Mechanism of Action
The mechanism of action appears to involve the disruption of microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis. This suggests that methyl 1,2-dimethyl-1H-imidazole-5-carboxylate could be further investigated for its ability to target microtubules effectively .
Organic Synthesis
Synthesis of Imidazole Derivatives
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the generation of more complex imidazole derivatives. For example, it can participate in cyclization reactions to form other heterocyclic compounds without the need for metal catalysts .
| Reaction Type | Conditions | Products |
|---|---|---|
| Cyclization | Heating with azidoenones | Imidazoles with diverse substituents |
| Nucleophilic Addition | Reaction with carbonyl compounds | Functionalized imidazoles |
| Ring Closure | Under acidic conditions | Bicyclic imidazoles |
Material Science
Polymerization Studies
In material science, this compound has been explored for its role in polymerization processes. Its unique structure can enhance the properties of polymers when incorporated into polymer matrices. Research indicates that such modifications can improve thermal stability and mechanical properties of the resulting materials .
Case Studies
-
Breast Cancer Treatment Study
A study conducted on the efficacy of related compounds revealed that treatment with a specific benzo[d]imidazole derivative resulted in a 79.7% reduction in tumor volume in vivo after four weeks of administration . This study underscores the potential for this compound and its derivatives in cancer therapy. -
Synthesis Optimization
Research focusing on optimizing synthetic pathways for imidazoles highlighted the efficiency of using this compound as a precursor in reactions yielding high-purity products without extensive purification steps . This efficiency is crucial for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 1,2-dimethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity. For instance, its ability to form hydrogen bonds and interact with enzymes can modulate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Type
Methyl 1-methylimidazole-5-carboxylate (CAS 17289-20-2)
- Molecular formula : C₆H₈N₂O₂
- Molar mass : 140.14 g/mol .
- Key differences : Lacks the second methyl group at position 2, resulting in a simpler structure and lower molecular weight. This reduces steric hindrance and increases solubility in polar solvents compared to the 1,2-dimethyl derivative.
- Applications : Widely used as a ligand in catalysis and as a building block for heterocyclic synthesis .
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS 35445-32-0)
- Molecular formula : C₈H₁₂N₂O₂
- Molar mass : 168.19 g/mol .
- Key differences : Substitution at positions 1 and 4 (vs. 1 and 2) alters electronic distribution, leading to a lower predicted pKa (~4.8–5.0) and enhanced nucleophilicity at the imidazole nitrogen. The ethyl ester group increases lipophilicity compared to the methyl ester .
Aromatic vs. Non-Aromatic Derivatives
Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
- Molecular formula : C₁₁H₁₂N₂O₂ (identical to the target compound but with a fused benzene ring).
- Key differences: The benzimidazole core enhances π-π stacking interactions, raising the melting point (161–163°C) and thermal stability compared to non-aromatic imidazole derivatives. This structural feature is advantageous in materials science for designing rigid frameworks .
Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate (3h)
- Molecular formula : C₂₆H₂₄N₂O₂
- Melting point : 127–128°C .
- Key differences : Bulky aryl substituents (phenyl, p-tolyl) significantly increase molecular weight and melting point. These groups enhance fluorescence properties, making such derivatives suitable for optoelectronic applications .
Halogen-Substituted Derivatives
Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate (CAS 1398414-98-6)
- Molecular formula : C₇H₉BrN₂O₂
- Key differences : Bromine at position 2 introduces electronegativity, altering reactivity (e.g., facilitating cross-coupling reactions). The ethyl group at position 1 increases steric bulk, reducing solubility in aqueous media compared to methyl-substituted analogs .
Carboxylic Acid Derivatives
1,2-Dimethyl-1H-imidazole-5-carboxylic Acid (CAS 122222-09-7)
- Molecular formula : C₆H₈N₂O₂
- pKa : ~3.5–4.0 (lower than the ester due to the free carboxylic acid group).
- Applications : Serves as a precursor for ester synthesis or a chelating agent in metal-organic frameworks .
Biological Activity
Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
This compound is characterized by its imidazole ring structure, which is known for its ability to participate in various biochemical interactions. The compound exhibits the following chemical characteristics:
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymatic targets. This interaction can modulate various biochemical pathways, influencing cellular processes such as apoptosis and inflammation. The compound's functional groups allow it to engage in reactions that can lead to significant biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Candida albicans | 16 μg/mL |
| Aspergillus niger | 32 μg/mL |
These results indicate a promising potential for this compound in treating infections caused by resistant strains .
Anticancer Activity
This compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma)
- IC50 Values :
- MCF-7: 25.72 ± 3.95 μM
- U87: 45.2 ± 13.0 μM
These findings suggest that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Study on Antimicrobial Efficacy
In a study conducted by Jain et al., various derivatives of imidazole were synthesized and evaluated for their antimicrobial efficacy. This compound was included in this evaluation, where it exhibited significant zones of inhibition against multiple bacterial strains compared to standard antibiotics .
Study on Anticancer Properties
Another pivotal study explored the anticancer properties of this compound. It highlighted the compound's effectiveness in inducing apoptosis in cancer cells while sparing normal cells from cytotoxic effects. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 1,2-dimethyl-1H-imidazole-5-carboxylate and related imidazole derivatives?
- Methodological Answer : A widely used approach involves multicomponent reactions (MCRs) under mild conditions. For example, hydrazine derivatives, aldehydes, and ammonium acetate can be condensed in ethanol or methanol at reflux to form the imidazole core. Substituents are introduced via pre-functionalized starting materials (e.g., methyl esters at the 5-position) . Key steps include cyclization and esterification, with purification via recrystallization or column chromatography.
Q. How is the purity and structure of this compound validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at N1 and C2, ester at C5). Chemical shifts for imidazole protons typically appear at δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- Melting Point Analysis : Consistent melting points (e.g., 157–158°C for a structurally similar compound) validate crystallinity .
Q. What are the standard protocols for handling hygroscopic or reactive intermediates during synthesis?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) for intermediates like lithium salts (e.g., lithium 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylate) .
- Stabilization : Add stabilizing agents (e.g., triethylamine) for acid-sensitive intermediates.
- Storage : Store at low temperatures (-20°C) in sealed, desiccated containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in imidazole carboxylate synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., K₂CO₃, DBU) or transition-metal catalysts (e.g., CuI for Ullman-type couplings) to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may improve cyclization efficiency.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal reaction times .
- Example : A tandem three-component reaction in ethanol at 80°C achieved >90% yield for a methyl-substituted imidazole carboxylate .
Q. What strategies resolve contradictions in spectral data for structurally similar imidazole derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl vs. ethyl groups) using single-crystal diffraction data .
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., aromatic protons in ortho vs. para positions) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. How can this compound be functionalized for drug discovery applications?
- Methodological Answer :
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/H₂O or HCl/MeOH for further coupling .
- Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Sulfonylation : React with sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
